An In-depth Technical Guide to 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile
An In-depth Technical Guide to 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile (CAS No. 1252672-59-5). While this specific molecule is not extensively characterized in publicly available literature, this document consolidates information on analogous compounds and predictive data to offer valuable insights for researchers in medicinal chemistry and drug discovery. The guide details a proposed synthetic pathway, predicted physicochemical and spectroscopic data, and discusses the significance of its structural motifs—the 4-chlorophenyl group, the gem-dimethyl group, and the nitrile moiety—in the context of modern drug development.
Introduction: Unveiling the Potential of a Structurally Significant Scaffold
3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile is an organic compound featuring a nitrile functional group connected to a neopentyl-like scaffold, which is in turn substituted with a 4-chlorophenyl group. The strategic combination of these three key structural motifs suggests its potential as a valuable building block in the synthesis of novel therapeutic agents.
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The 4-chlorophenyl group is a common substituent in many pharmaceuticals, where the chlorine atom can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.
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The gem-dimethyl group , a structural feature found in numerous natural products, is frequently employed by medicinal chemists to enhance potency, improve metabolic stability, and favorably influence the conformational properties of a molecule.[1][2][3][4]
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The nitrile group is a versatile functional group in drug design. It can act as a bioisostere for other functional groups, participate in hydrogen bonding, and be readily converted into other functionalities such as amines and carboxylic acids.
This guide aims to provide a detailed technical resource for researchers interested in the synthesis and potential utilization of this compound.
Chemical Structure and Physicochemical Properties
The chemical structure of 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile is characterized by a central quaternary carbon atom, which imparts significant steric hindrance and conformational rigidity.
Diagram 1: Chemical Structure of 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile
Caption: 2D structure of 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile.
Predicted Physicochemical Properties
Due to the absence of experimentally determined data, the following physicochemical properties have been predicted based on the compound's structure.
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₂ClN |
| Molecular Weight | 193.67 g/mol |
| CAS Number | 1252672-59-5 |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid |
| Boiling Point | > 250 °C (Predicted) |
| Melting Point | Not available |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) |
| LogP | ~3.5 (Predicted) |
Proposed Synthesis and Experimental Protocol
While a specific synthesis for 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile is not documented, a plausible and efficient multi-step synthetic route can be proposed starting from commercially available materials. The key transformation is the introduction of the nitrile group. One common method for synthesizing tertiary nitriles is via the nucleophilic substitution of a suitable leaving group on a tertiary carbon with a cyanide salt.
Diagram 2: Proposed Synthetic Pathway
Caption: Proposed three-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-(4-Chlorophenyl)-2-methylpropan-1-ol
This precursor can be synthesized via a Grignard reaction between 4-chlorobenzylmagnesium chloride and acetone.[5]
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Reaction Setup: To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.1 eq) and a crystal of iodine in anhydrous diethyl ether.
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Grignard Reagent Formation: Slowly add a solution of 4-chlorobenzyl chloride (1.0 eq) in anhydrous diethyl ether to the magnesium suspension. The reaction is initiated by gentle heating, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for 1 hour.
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Reaction with Acetone: Cool the Grignard reagent to 0 °C and add a solution of acetone (1.2 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.
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Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-(4-chlorophenyl)-2-methylpropan-1-ol.
Step 2: Synthesis of 1-Chloro-2-(4-chlorophenyl)-2-methylpropane
The tertiary alcohol is converted to the corresponding chloride, which is a good leaving group for the subsequent cyanation reaction.
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Reaction Setup: In a round-bottom flask, dissolve 2-(4-chlorophenyl)-2-methylpropan-1-ol (1.0 eq) in dichloromethane and cool to 0 °C.
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Chlorination: Slowly add thionyl chloride (1.2 eq) followed by a catalytic amount of pyridine.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Carefully pour the reaction mixture into ice-water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-chloro-2-(4-chlorophenyl)-2-methylpropane, which can be used in the next step without further purification.
Step 3: Synthesis of 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile
The final step involves the nucleophilic substitution of the chloride with cyanide.
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Reaction Setup: In a round-bottom flask, dissolve 1-chloro-2-(4-chlorophenyl)-2-methylpropane (1.0 eq) in dimethyl sulfoxide (DMSO).
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Cyanation: Add sodium cyanide (1.5 eq) to the solution.
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Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction by TLC or gas chromatography (GC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water.
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Purification: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile.
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the structure of 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile and typical values for similar compounds.
¹H NMR Spectroscopy
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δ 7.35-7.25 (m, 4H): Aromatic protons of the 4-chlorophenyl ring.
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δ 2.95 (s, 2H): Methylene protons (CH₂) adjacent to the aromatic ring.
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δ 1.40 (s, 6H): Methyl protons (CH₃) of the gem-dimethyl group.
¹³C NMR Spectroscopy
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δ 138.0: Quaternary aromatic carbon attached to the alkyl chain.
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δ 133.0: Aromatic carbon bearing the chlorine atom.
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δ 130.5: Aromatic CH carbons ortho to the alkyl chain.
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δ 128.5: Aromatic CH carbons meta to the alkyl chain.
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δ 122.0: Nitrile carbon (C≡N).
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δ 45.0: Methylene carbon (CH₂).
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δ 35.0: Quaternary carbon of the gem-dimethyl group.
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δ 25.0: Methyl carbons (CH₃).
Infrared (IR) Spectroscopy
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~2245 cm⁻¹: C≡N stretching vibration (characteristic for nitriles).[1][6][7]
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~2960-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.
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~1490 cm⁻¹: C=C stretching vibrations of the aromatic ring.
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~820 cm⁻¹: C-H out-of-plane bending for a 1,4-disubstituted benzene ring.
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~1090 cm⁻¹: C-Cl stretching vibration.
Mass Spectrometry (MS)
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Molecular Ion (M⁺): m/z = 193/195 (due to the isotopic abundance of ³⁵Cl and ³⁷Cl).
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Major Fragmentation Pathways:
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Loss of the chlorobenzyl radical to give a fragment at m/z = 68.
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Formation of the chlorotropylium ion at m/z = 125/127.
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Loss of HCN from the molecular ion.[8]
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Applications in Drug Discovery and Medicinal Chemistry
While there are no specific documented applications for 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile, its structural components are of significant interest in medicinal chemistry.
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Scaffold for Novel Therapeutics: This compound can serve as a starting material or a key intermediate for the synthesis of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, opening up a wide range of possible derivatizations.
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Enzyme Inhibitors: The 4-chlorophenyl group is a common feature in many enzyme inhibitors, where it can occupy hydrophobic pockets in the active site.
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Neurological and Psychiatric Drug Candidates: The propanenitrile scaffold is present in some compounds with activity in the central nervous system.
Safety and Handling
A specific Safety Data Sheet (SDS) for 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile is not available. However, based on the general hazards of α-aryl nitriles and related compounds, the following precautions should be taken:
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Toxicity: Nitriles can be toxic if ingested, inhaled, or absorbed through the skin.[9] They can release hydrogen cyanide upon metabolism or hydrolysis.[10]
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Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Storage: Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.
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Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Diagram 3: General Safety Precautions Workflow
Caption: Workflow for safe handling of α-aryl nitriles.
Conclusion
3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile represents a molecule of interest for medicinal chemists and drug discovery professionals due to its unique combination of a 4-chlorophenyl group, a gem-dimethyl moiety, and a versatile nitrile functional group. Although detailed experimental data for this specific compound is scarce, this guide provides a solid foundation for its synthesis, characterization, and potential applications by leveraging data from analogous structures and predictive methods. The proposed synthetic route offers a practical approach for its preparation, and the predicted spectroscopic data will be invaluable for its identification and characterization. As with any novel compound, further experimental validation is necessary to fully elucidate its properties and potential.
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